molecular formula C12H14N2O2 B13937453 1-Butylindazole-3-carboxylic acid

1-Butylindazole-3-carboxylic acid

Cat. No.: B13937453
M. Wt: 218.25 g/mol
InChI Key: HIOJBUUZILLMSD-UHFFFAOYSA-N
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Description

1-butyl-1h-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3 of the indazole ring. The unique structure of 1-butyl-1h-indazole-3-carboxylic acid makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-1h-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 1-butylhydrazine with 3-carboxybenzaldehyde under acidic conditions can yield the desired indazole compound . Another method involves the use of palladium or copper-catalyzed reactions to introduce functional groups at specific positions on the indazole ring .

Industrial Production Methods

Industrial production of 1-butyl-1h-indazole-3-carboxylic acid typically involves optimizing the synthetic routes for large-scale reactions. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-butyl-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-butyl-1h-indazole-3-carboxylic acid can yield 1-butyl-1h-indazole-3-carboxaldehyde, while reduction can produce 1-butyl-1h-indazole-3-methanol .

Mechanism of Action

The mechanism of action of 1-butyl-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-butyl-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-butyl-1h-indazole-3-carboxylic acid lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-butylindazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)11(13-14)12(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)

InChI Key

HIOJBUUZILLMSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

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